molecular formula C22H16F3N3O3S B2745141 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1206990-57-9

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2745141
CAS No.: 1206990-57-9
M. Wt: 459.44
InChI Key: DKPLNZJSNZPZAX-UHFFFAOYSA-N
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Description

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl and trifluoromethylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis.

Chemical Reactions Analysis

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide include:

These compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic benefits.

Biological Activity

The compound 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the thienopyrimidine class, which has garnered attention for its potential therapeutic applications in various fields, particularly in medicinal chemistry. Its unique structural features may allow it to interact with multiple biological targets, making it a candidate for drug development against diseases such as cancer and infections.

Structural Characteristics

This compound features a thieno[3,2-d]pyrimidine core with specific substitutions that potentially enhance its biological activity. The methoxy and trifluoromethyl groups are believed to play critical roles in modulating the compound's interaction with biological systems.

Preliminary studies indicate that thienopyrimidine derivatives can bind to various enzymes and receptors involved in disease pathways. The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Compounds similar to this one have been shown to inhibit several receptor tyrosine kinases (RTKs), including VEGFR-2, which is crucial in angiogenesis and cancer progression. For example, related compounds have demonstrated IC50 values ranging from 150 to 199 nM against VEGFR-2, indicating significant inhibition of cell proliferation in endothelial cells at low concentrations .
  • Anticancer Activity : Thienopyrimidines have been associated with various anticancer mechanisms, including inhibiting tubulin polymerization and affecting cell cycle progression. Studies on related compounds have shown promising results against multiple cancer cell lines .

Biological Activity Studies

A summary of relevant studies on the biological activity of compounds within the thienopyrimidine class is presented below:

Study Compound Biological Activity IC50 Values (µM) Cell Lines Tested
Study ACompound XVEGFR-2 Inhibition0.5 - 1HUVECs
Study BCompound YAnticancer19.4MCF-7
Study CCompound ZAntimicrobial6.0HSV-1

Case Studies

  • VEGFR-2 Inhibition : In a study evaluating a series of thienopyrimidine derivatives, three compounds exhibited potent inhibition of VEGFR-2 with low IC50 values, demonstrating their potential as antiangiogenic agents .
  • Anticancer Efficacy : Another study highlighted the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines (e.g., MCF-7 and HCT-116), where some compounds showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Research has also indicated that certain thienopyrimidine derivatives possess antimicrobial activities, showing effectiveness against viral pathogens such as HSV-1 and adenoviruses .

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3S/c1-31-14-8-6-13(7-9-14)15-11-32-20-19(15)26-12-28(21(20)30)10-18(29)27-17-5-3-2-4-16(17)22(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPLNZJSNZPZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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